molecular formula C17H14N4O5 B4791092 N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide

N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide

Cat. No. B4791092
M. Wt: 354.32 g/mol
InChI Key: JWRKIRHUYDKTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide, also known as IND-5, is a synthetic compound that has been extensively studied for its potential use in scientific research. IND-5 is a member of the family of nitrobenzamides, which have been shown to have a range of biological activities. In

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide is not fully understood, but it is thought to involve the disruption of protein-protein interactions by binding to specific sites on target proteins. This binding may prevent the formation of protein complexes that are required for normal cellular function, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide are highly dependent on the specific protein-protein interactions that are disrupted. Some studies have shown that N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide can inhibit the growth of cancer cells by disrupting interactions between proteins that are critical for cell division. Other studies have suggested that N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide may have neuroprotective effects by blocking interactions between proteins that are involved in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide in lab experiments is its specificity for certain protein-protein interactions. This allows researchers to selectively disrupt specific pathways without affecting other cellular processes. However, the use of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide may also have limitations, such as the potential for off-target effects or toxicity at high concentrations.

Future Directions

There are many potential future directions for research involving N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide. One area of interest is the development of more potent and selective analogs of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide that can be used to target specific protein-protein interactions. Another potential direction is the study of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide in animal models to better understand its effects in vivo. Additionally, the use of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide in combination with other drugs or therapies may hold promise for the treatment of various diseases.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide has been shown to have a range of potential applications in scientific research. One of the primary areas of interest is in the study of protein-protein interactions, which are critical for many biological processes. N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide has been used as a tool to disrupt specific protein-protein interactions and to study the resulting effects on cellular function.

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c22-17(12-7-13(20(23)24)9-14(8-12)21(25)26)18-6-5-11-10-19-16-4-2-1-3-15(11)16/h1-4,7-10,19H,5-6H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRKIRHUYDKTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49735861
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.